2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 16060-68-7
VCID: VC0186801
InChI: InChI=1S/C15H8N2O2S/c18-13-10-5-1-3-9-4-2-6-11(12(9)10)14(19)17(13)15-16-7-8-20-15/h1-8H
SMILES: C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=CS4
Molecular Formula: C15H8N2O2S
Molecular Weight: 280.3 g/mol

2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 16060-68-7

Main Products

VCID: VC0186801

Molecular Formula: C15H8N2O2S

Molecular Weight: 280.3 g/mol

2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 16060-68-7

CAS No. 16060-68-7
Product Name 2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular Formula C15H8N2O2S
Molecular Weight 280.3 g/mol
IUPAC Name 2-(1,3-thiazol-2-yl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C15H8N2O2S/c18-13-10-5-1-3-9-4-2-6-11(12(9)10)14(19)17(13)15-16-7-8-20-15/h1-8H
Standard InChIKey XEDNDDVVAADJJG-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=CS4
Canonical SMILES C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=CS4
PubChem Compound 252056
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator